molecular formula C5H9IO2 B6300532 3-(Iodomethyl)-3-methoxy-oxetane CAS No. 2306276-37-7

3-(Iodomethyl)-3-methoxy-oxetane

Cat. No. B6300532
CAS RN: 2306276-37-7
M. Wt: 228.03 g/mol
InChI Key: IZWYQNDBDPNFPP-UHFFFAOYSA-N
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Description

3-(Iodomethyl)-3-methoxy-oxetane, also known as IMMO, is an organic compound that belongs to the class of oxetanes. It is an alkylating agent that has been widely used in organic synthesis and medicinal chemistry. It has been used in the synthesis of various molecules, such as pharmaceuticals, agrochemicals, and polymers. In addition, IMMO has been used as a reagent in the synthesis of heterocyclic compounds.

Scientific Research Applications

Azidoalkenylation of Terminal Alkenes

The compound is used in the radical azidoalkylation of alkenes. This process was initially developed with α-iodoesters and α-iodoketones and was extended to other activated iodomethyl derivatives . By using iodomethyl aryl sulfones, the preparation of γ-azidosulfones was easily achieved .

Synthesis of Heterocyclic Compounds

Molecular iodine has received considerable attention as an inexpensive, non-toxic, readily available reagent to effect iodocyclization and cyclodehydroiodination reactions of tethered heteroatom-containing alkenyl or alkynyl systems to afford heterocyclic compounds with many synthetic and biological applications .

Enantioselective 3-exo Iodo-cycloetherification

A novel chiral ion-pair organocatalyst composed of chiral phosphate and DABCO-derived quaternary ammonium was designed for highly enantioselective 3-exo iodo-cycloetherification of allyl alcohols . This process uses NIS as a halogen source .

Synthesis of Organic Alkyl Azides

Organic alkyl azides are highly versatile compounds for synthesis . They are unreactive towards a broad range of reaction conditions but, under dedicated conditions, they may become nitrene and aminyl radical precursors .

Synthesis of Homoallylic Azides

Facile conversion of azidosulfones to homoallylic azides using a Julia–Kocienski olefination reaction is reported . This makes the whole process equivalent to the azidoalkenylation of terminal alkenes .

Synthesis of γ-Azidosulfones

By using iodomethyl aryl sulfones, the preparation of γ-azidosulfones was easily achieved . This is a significant application in the field of organic synthesis .

properties

IUPAC Name

3-(iodomethyl)-3-methoxyoxetane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9IO2/c1-7-5(2-6)3-8-4-5/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZWYQNDBDPNFPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(COC1)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Iodomethyl)-3-methoxy-oxetane

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